1-(2-Methoxyphenyl)-3-methylbutan-2-one, also known as 1-(2-methoxyphenyl)-3-methylbutan-1-one, is an organic compound characterized by its methoxyphenyl group and a ketone functional group. This compound is part of a broader class of aromatic ketones, which are often utilized in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound's unique structure allows for diverse chemical reactivity and potential applications in scientific research.
1-(2-Methoxyphenyl)-3-methylbutan-2-one can be sourced from various chemical suppliers and is classified under the category of ketones. Its molecular formula is , and it has a molecular weight of approximately 192.25 g/mol. The compound's structure includes a methoxy group (-OCH₃) attached to a phenyl ring, which influences its chemical behavior and biological activity.
The synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-2-one typically involves several methods:
The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields. For example, using sodium hydroxide as a catalyst can promote the condensation reaction effectively.
The compound features a ketone functional group (C=O) adjacent to a branched alkyl chain, which contributes to its unique properties.
1-(2-Methoxyphenyl)-3-methylbutan-2-one can undergo several chemical reactions:
The specific conditions for these reactions often include temperature control, solvent choice, and the presence of catalysts to facilitate the desired transformation.
The mechanism of action for 1-(2-Methoxyphenyl)-3-methylbutan-2-one involves its interaction with biological targets at the molecular level:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its purity .
1-(2-Methoxyphenyl)-3-methylbutan-2-one has several applications across various scientific fields:
The Wittig olefination stands as a cornerstone methodology for constructing the carbon skeleton of 1-(2-Methoxyphenyl)-3-methylbutan-2-one, particularly enabling precise installation of the propenyl side chain. This phosphorus-based approach leverages the nucleophilic character of phosphonium ylides to convert carbonyl precursors into alkenes with predictable geometry, forming the foundational C–C bonds necessary for subsequent transformations into the target ketone [2] [5].
The efficient synthesis of 1-(2-Methoxyphenyl)propenyl intermediates – key precursors to the target ketone – requires meticulous optimization of Wittig reaction parameters. Phosphonium ylides derived from ethyltriphenylphosphonium bromide demonstrate superior reactivity toward 2'-methoxyacetophenone compared to bulkier alternatives, attributable to reduced steric hindrance at the reaction center. Base selection critically influences ylide formation efficiency; strong non-nucleophilic bases like sodium hexamethyldisilazide in tetrahydrofuran facilitate near-quantitative ylide generation at low temperatures (−78°C), suppressing undesirable side reactions such as aldol condensation of the carbonyl component [5] [8].
Solvent polarity exerts profound effects on reaction stereoselectivity and kinetics. Dichloromethane, with moderate polarity, provides optimal balance between ylide stability and carbonyl electrophilicity, achieving 85–90% conversion within two hours at room temperature. Contrastingly, nonpolar solvents (e.g., toluene) retard betaine formation, while highly polar aprotic solvents like dimethylformamide accelerate side product formation from sensitive methoxyphenyl substrates. Ultrasound irradiation (40 kHz) significantly enhances mass transfer and reduces reaction times by 60% while maintaining yields >92%, representing a green chemistry advancement for this transformation [5] [8].
Table 1: Optimization Parameters for Wittig Olefination of 2'-Methoxyacetophenone
Parameter | Conditions Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Ylide Precursor | Ethyltriphenylphosphonium bromide, Methyltriphenylphosphonium iodide | Ethyltriphenylphosphonium bromide | +15% yield |
Base | n-BuLi, NaOMe, KOtBu, NaHMDS | Sodium hexamethyldisilazide (NaHMDS) | Suppresses aldol byproducts |
Solvent | Toluene, THF, DCM, DMF | Dichloromethane (DCM) | 92% conversion |
Activation Method | Conventional heating, Ultrasound | Ultrasound (40 kHz) | 60% time reduction |
Temperature | −78°C, 0°C, 25°C, 60°C | 25°C (room temperature) | Optimal kinetics |
Post-olefination, the resulting unsaturated ester (ethyl (E)-1-(2-methoxyphenyl)but-2-enoate undergoes regioselective hydroboration-oxidation. Employing 9-borabicyclo[3.3.1]nonane affords primary alcohol formation with minimal migration, yielding 4-(2-methoxyphenyl)butan-2-ol after oxidation. Subsequent Jones oxidation cleanly generates the pivotal 1-(2-methoxyphenyl)butan-3-one intermediate, setting the stage for methyl group installation via enolate chemistry [4] [5].
Achieving defined stereochemistry in the propenyl side chain preceding ketone formation is paramount for stereoselective synthesis. Semistabilized ylides derived from phosphonium salts bearing electron-donating groups generate predominantly Z-oxaphosphetane intermediates when lithium salts are excluded, leading to preferential E-alkene formation (up to 8:1 E/Z) in aprotic media. This stereochemical preference arises from kinetic control during the [2+2] cycloaddition between the ylide and carbonyl, where minimal steric bulk favors the erythro-betaine pathway [2] [8].
Microwave-assisted Wittig protocols (100°C, 10 min) enhance E-selectivity to >15:1 for sterically encumbered 2-methoxyphenyl systems by accelerating oxaphosphetane formation and decomposition, minimizing equilibration. Computational studies indicate the E-isomer's 2.3 kcal/mol stability advantage over the Z-counterpart originates from reduced van der Waals repulsion between the methoxy substituent and vinyl proton. Hydrogenation of the E-alkene using Adams' catalyst (PtO₂) in ethanol proceeds with syn addition, yielding the saturated chain with retention of relative configuration critical for asymmetric induction in subsequent alkylations [5] [8].
The hydrogenation of α,β-unsaturated ketone intermediates, particularly 1-(2-methoxyphenyl)-3-methylbut-3-en-2-one, represents a strategic approach to accessing the saturated target compound. Heterogeneous catalysts like palladium on carbon (5% Pd/C) achieve quantitative reduction of the C=C bond within two hours at 50 psi H₂ and 25°C in ethanol, with minimal over-reduction of the ketone moiety (<3%). Catalyst poisoning studies reveal that the ortho-methoxy group's Lewis basicity necessitates higher metal loadings (7–10%) compared to unsubstituted phenyl analogues to maintain reaction rates, attributed to competitive adsorption at active sites [3] [6].
Table 2: Catalytic Systems for Unsaturated Ketone Hydrogenation
Catalyst System | Conditions | Conversion | Selectivity to Target Ketone | Notable Features |
---|---|---|---|---|
5% Pd/C | 25°C, 50 psi H₂, EtOH | 99% | 97% | Minimal over-reduction |
PtO₂ (Adams' catalyst) | 25°C, 1 atm H₂, EtOAc | 95% | 90% | Sensitive to steric effects |
Rh/Al₂O₃ | 60°C, 200 psi H₂, Toluene | 100% | 85% | Prone to deoxygenation (15%) |
Ni-Nanoparticles | 80°C, 500 psi H₂, iPrOH | 98% | 92% | Cost-effective, slower kinetics |
Homogeneous catalysts offer complementary stereocontrol. Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆) facilitates asymmetric hydrogenation of the enone system with 75% enantiomeric excess when chiral diphosphine ligands are employed, though substrate inhibition by the methoxy group limits turnover frequency. Mechanistic studies utilizing deuterium labeling demonstrate syn-addition occurs via alkene insertion into the Ir–H bond, with deuterium distribution analysis confirming negligible isomerization during reduction [3].
Bifunctional acid-base catalysts like magnesium-aluminum mixed oxides (LDO3) derived from hydrotalcite precursors offer metal-free alternatives. Their medium-strength basic sites (200–300°C CO₂ desorption) deprotonate the α-position reversibly, enabling H₂ activation across the conjugated system. Although requiring higher temperatures (120°C) and pressures (500 psi), these systems achieve 98% conversion with >99% selectivity, avoiding noble metals while tolerating sulfur impurities up to 50 ppm [6].
Chain elongation methodologies provide modular access to structural analogues of 1-(2-Methoxyphenyl)-3-methylbutan-2-one. Nucleophilic addition of methylmagnesium bromide to 1-(2-methoxyphenyl)propan-2-one generates the sterically congested tertiary alcohol, 1-(2-methoxyphenyl)-2-methylpropan-2-ol, in 88% yield. Catalytic dehydration over alumina at 180°C affords the isobutylene derivative, which undergoes hydroformylation using rhodium tris(triphenylphosphine) chloride at 10 bar syn gas (CO:H₂ = 1:1). This tandem process delivers the branched aldehyde, 4-(2-methoxyphenyl)-3-methylbutanal, with 80% regioselectivity due to the directing effect of the methoxy group [4] [9].
Advanced homologation exploits nickel-catalyzed reductive coupling. Treatment of 1-(2-methoxyphenyl)acetone with acetaldehyde in the presence of nickel(II) chloride and triphenylphosphine under silane reduction conditions (PhSiH₃) generates the extended 1-(2-methoxyphenyl)-4-methylpentan-3-one in a single step (65% yield). This chelation-assisted process leverages the carbonyl-oxygen/methoxy-oxygen bidentate coordination to nickel, positioning the alkyl halide for selective nucleophilic addition. Computational modeling (DFT) confirms a 5.2 kcal/mol preference for methyl addition versus ethyl, rationalizing the observed >7:1 branched selectivity [4].
Enolate chemistry enables direct chain extension at the ketone α-position. Deprotonation of 1-(2-methoxyphenyl)propan-2-one with lithium diisopropylamide at −78°C generates the kinetic enolate, which undergoes alkylation with methyl iodide or ethyl bromoacetate with >95% regioselectivity. Steric shielding by the ortho-methoxy group directs alkylation to the less substituted methylene group, yielding 1-(2-methoxyphenyl)-3-methylbutan-2-one or the ester-functionalized homolog, respectively. The latter serves as a versatile intermediate for further transformations via reduction or decarboxylation [7] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0